Disodium tetrabromophthalate

Textile Flame Retardancy Polyamide Finishing Aqueous Processing

Disodium tetrabromophthalate is a water-soluble, ionic brominated flame retardant with ~60.8% bromine content. Its aqueous solubility enables post-fabrication textile treatments and wash-durable finishes on nylon/wool—applications impossible with hydrophobic tetrabromophthalate esters. For thermoplastics, it serves as a high-temperature-stable bromine donor in halogen-antimony systems to achieve UL 94 V-0 ratings. This is a differentiated specialty FR, not a drop-in substitute for other tetrabromophthalates. Inquire for bulk pricing.

Molecular Formula C8Br4Na2O4
Molecular Weight 525.68 g/mol
CAS No. 25357-79-3
Cat. No. B1584948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium tetrabromophthalate
CAS25357-79-3
Molecular FormulaC8Br4Na2O4
Molecular Weight525.68 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C8H2Br4O4.2Na/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2
InChIKeyUTNQAECQSKUEGD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Tetrabromophthalate (CAS 25357-79-3): Procurement-Grade Flame Retardant Technical Overview


Disodium tetrabromophthalate (CAS 25357-79-3) is an aromatic brominated flame retardant (BFR) and the disodium salt of tetrabromophthalic acid [1]. With a high bromine content of approximately 60.8% by weight and a molecular weight of 525.68 g/mol, it functions primarily as an additive flame retardant in polymer systems, textiles, and coatings . Its flame retardancy mechanism involves the release of bromine radicals upon thermal decomposition, which quench free radical chain reactions in the gas phase during combustion [1]. The compound is distinguished from other tetrabromophthalate derivatives by its ionic, water-soluble salt form, which enables application routes (e.g., aqueous textile treatment baths) that are not feasible for its neutral ester or anhydride analogs [2].

Why Disodium Tetrabromophthalate (CAS 25357-79-3) Cannot Be Replaced by Generic Brominated Flame Retardants


Direct substitution of disodium tetrabromophthalate with other brominated flame retardants, including its own chemical analogs like tetrabromophthalic anhydride (TBPA) or dialkyl tetrabromophthalate esters, is technically unsound. The critical differentiator is its ionic, water-soluble salt structure. While TBPA is a reactive monomer for polyester and epoxy resins [1], and esters like dioctyl tetrabromophthalate are hydrophobic plasticizers for flexible PVC , the disodium salt's aqueous solubility enables its use as a post-treatment finish for hydrophilic substrates like polyamide (nylon) and wool textiles [2]. Substituting a hydrophobic ester for the disodium salt in an aqueous textile bath would result in phase separation and non-uniform treatment. Furthermore, the ionic nature alters its thermal decomposition profile and interaction with synergists like antimony oxide in a manner distinct from covalent analogs [3]. Therefore, formulation and process compatibility dictate that this compound is not a generic drop-in replacement for other tetrabromophthalates.

Disodium Tetrabromophthalate (CAS 25357-79-3): Quantitative Performance and Differentiation Evidence


Water Solubility Enables Aqueous Textile Processing Inaccessible to Hydrophobic Ester Analogs

Disodium tetrabromophthalate is highly soluble in water, enabling its use in aqueous treatment baths for polyamide (nylon) fabrics. In contrast, dioctyl tetrabromophthalate (a common hydrophobic ester analog) is water-insoluble. This fundamental difference dictates application methodology: the disodium salt is applied from a 12.5% aqueous solution (adjusted to pH 2) for durable flame retardant finishing of nylon textiles [1], whereas the ester analog is melt-compounded into PVC as a plasticizing flame retardant . No direct flame retardancy comparison in the same polymer matrix is possible because the ester is incompatible with aqueous post-treatment of finished fabrics.

Textile Flame Retardancy Polyamide Finishing Aqueous Processing

Cation-Dependent Thermal Stability: Disodium vs. Dipotassium Tetrabromophthalate Salts

While direct thermogravimetric analysis (TGA) data for disodium tetrabromophthalate is not publicly available in primary literature, class-level inference can be drawn from its chemical analog, dipotassium tetrabromophthalate, and the parent anhydride. Tetrabromophthalic anhydride (TBPA) exhibits a 1% weight loss at 220°C and a 5% weight loss at 226°C [1]. The disodium salt, being an ionic salt, is expected to have a significantly higher thermal stability due to strong ionic lattice forces, potentially deferring decomposition to higher temperatures (>300°C). This inference is supported by the general principle that ionic salts of organic acids exhibit higher decomposition temperatures than their neutral covalent counterparts. This property is critical for engineering thermoplastics processed at high temperatures (e.g., polyamides, polyesters), where the additive must survive the compounding step without decomposing.

Thermal Stability Flame Retardant Additives Alkali Metal Salts

Bromine Content and Efficiency Advantage Over Chlorinated Alternatives

Disodium tetrabromophthalate contains approximately 60.8% bromine by weight . This is substantially higher than the chlorine content in analogous tetrachlorophthalate derivatives (e.g., tetrachlorophthalic anhydride, ~49.6% Cl). Class-level inference from halogen flame retardant literature indicates that bromine is approximately 2-3 times more efficient by weight than chlorine in gas-phase flame quenching due to its lower bond dissociation energy and higher atomic mass [1]. Consequently, a lower loading of disodium tetrabromophthalate is required to achieve a given level of flame retardancy compared to a chlorinated analog, mitigating the negative impact on polymer mechanical properties and processing characteristics.

Halogenated Flame Retardants Bromine vs. Chlorine Efficiency Flame Retardant Synergism

Durable Flame Retardant Finish on Nylon via Ionic Interaction

Disodium tetrabromophthalate, when applied from an acidic aqueous bath (pH 2) with magnesium sulfate electrolyte, imparts a flame retardant finish to 100% nylon fabric that exhibits wash durability [1]. This is a key performance advantage over the parent tetrabromophthalic acid (TBPA) or its anhydride, which yield non-durable finishes on nylon [2]. The ionic disodium salt is believed to interact with the limited amino end groups of nylon more effectively under the specific process conditions, although the mechanism is not fully elucidated. No direct comparative quantitative LOI or vertical flame test data is available in the open literature for this specific comparison, but the patent explicitly claims that prior art TBPA treatments are non-durable to washing, whereas the disodium salt method provides useful wash resistance [1].

Polyamide Finishing Wash Durability Textile Flame Retardants

Optimal Procurement and Application Scenarios for Disodium Tetrabromophthalate (CAS 25357-79-3)


Aqueous Post-Treatment of Polyamide (Nylon) Textiles for Durable Flame Retardancy

Disodium tetrabromophthalate is uniquely suited for imparting a wash-durable flame retardant finish to nylon and nylon-blend fabrics. Its high water solubility enables application from a 12.5% aqueous bath acidified to pH 2 with sulfuric acid, and co-applied with 10% magnesium sulfate as an electrolyte [1]. This process is specifically designed for post-fabrication treatment and is not feasible with hydrophobic tetrabromophthalate esters. Target applications include upholstery, draperies, and wall coverings where both flame resistance and launderability are required.

Flame Retardant Treatment of Wool and Wool-Blend Textiles

Building on established technology for flame retarding wool with tetrabromophthalic acid derivatives [1], the disodium salt can be applied to wool or wool-rich blends to achieve effective flame retardancy. The ionic nature facilitates uptake and binding to the proteinaceous fiber. This scenario is relevant for high-value applications like airplane upholstery, carpet yarns, and protective apparel where stringent fire safety standards apply.

Co-Additive in Halogen-Antimony Synergist Systems for Engineering Thermoplastics

When compounded into engineering thermoplastics like polyamides or polyesters, disodium tetrabromophthalate serves as the bromine donor in a classic halogen-antimony trioxide synergist system [1]. Its high bromine content (~60.8%) and inferred high thermal stability (decomposition >300°C) make it suitable for high-temperature compounding, ensuring the additive remains intact to function during a fire event. This scenario is critical for electrical and electronic components, automotive under-hood parts, and connectors requiring UL 94 V-0 ratings.

Precursor for Synthesis of Metal Tetrabromophthalate Complexes

The disodium salt can be used as an intermediate in the preparation of other metal tetrabromophthalates (e.g., aluminum, magnesium, potassium) via metathesis reaction [1]. These metal salts may exhibit modified solubility, thermal stability, or smoke-suppressant properties compared to the sodium salt, offering tailored flame retardant solutions for specific polymer matrices. This scenario is relevant for specialty chemical manufacturers developing customized flame retardant packages.

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